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Off-Target Proteins of Imatinib

The table below summarizes the primary off-target proteins of imatinib, distinguishing between kinase and

non-kinase targets, and their potential clinical effects.

Target
Protein

Type
Reported
IC₅₀ / Kd

Identified Method(s)
Potential Clinical
Effect(s)

c-Abl Tyrosine Kinase 100-300 nM

[1]

Kinobeads/MS, Cell-

based assays [2] [1]

Protection against

diabetes; beta-cell survival
[1]

PDGFR-β Receptor Tyrosine
Kinase

Information
Missing

Kinobeads/MS,
Xenograft models [2]

[3]

Anti-fibrotic effects;
unintended mitogenic

signaling in cancer [2] [3]

DDR1 Receptor Tyrosine

Kinase

Information

Missing

Kinobeads/MS [1] Information Missing

c-Kit Receptor Tyrosine

Kinase

Information

Missing

Kinobeads/MS [2] Efficacy in GIST; role in

beta-cell protection is
dispensable [2] [1]
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Target
Protein

Type
Reported
IC₅₀ / Kd

Identified Method(s)
Potential Clinical
Effect(s)

NQO2 Oxidoreductase

(Non-Kinase)

82 nM [2] Chemical Proteomics

(Kinobeads) [2]

Role in oxidative stress;

clinical side effects unclear
[2]

V-ATPase Proton Pump
(Non-Kinase)

Information
Missing

Yeast screen [2] Information Missing

KATP
Channel

Ion Channel (Non-
Kinase)

Micromolar
range [1]

Functional assays in
beta-cells [1]

Potential improvement of
beta-cell function [1]

Experimental Protocols for Identification

The methodologies for discovering these off-targets can be broadly divided into target identification and

functional validation techniques.

Target Identification

Chemical Proteomics (Kinobeads): This method uses broad-specificity kinase inhibitors

immobilized on beads to capture kinases from cell lysates (e.g., from the CML cell line K562).
Proteins that bind to the beads are identified by tandem mass spectrometry. To find imatinib
targets, lysates are pre-incubated with soluble imatinib; proteins that no longer bind to the
beads are considered targets of imatinib [2].

Affinity Chromatography with Modified Imatinib: Imatinib is chemically modified to allow it
to be attached to a solid support. The immobilized drug is incubated with cell lysates, and

bound proteins are subsequently identified by tandem mass spectrometry [2].
Yeast Genetic Screens: Used to identify non-kinase targets, such as the V-ATPase, by

exploiting the conservation of cellular pathways in yeast [2].

Functional Validation

Xenograft Models: Used to study the functional consequences of target inhibition in a complex
tissue environment. For example, studies on pancreatic cancer (SW1990) xenografts revealed

that imatinib treatment could paradoxically activate a dormant human PDGFr-β signaling loop
in cancer cells after inhibiting the stromal (mouse) PDGFr-β [3].
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RNA Interference (RNAi): Knocking down a putative target gene (e.g., NQO2 in K562 cells) to

observe if it phenocopies the effect of the drug, such as reduced cell proliferation [2].
Co-immunoprecipitation (Co-IP) and Immunoblotting: Used in insulin-producing cells to

confirm physical interactions between imatinib targets (like c-Abl) and downstream effectors
(like INPPL1) and to study signaling pathways such as PI3K/Akt and ERK [1].

Mechanism of Action and Off-Target Relationships

The following diagram illustrates the network of known primary and off-target interactions of Imatinib and

their downstream biological effects, particularly highlighting the role of c-Abl in beta-cells.

Imatinib Off-Target Network and Beta-Cell Protection via c-Abl

Imatinib
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This diagram shows how imatinib's binding to c-Abl inhibits its activity, leading to multiple downstream

effects that collectively promote beta-cell survival and function, illustrating a key beneficial off-target

mechanism [1].
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Key Implications for Drug Development

The off-target profile of imatinib provides critical lessons for rational drug design.

Structural Flexibility: Imatinib's ability to bind different targets is due to its conformational flexibility.

It adopts an extended conformation in kinases like ABL but a compact, horseshoe shape in NQO2,
enabling diverse interactions [2]. Future drug design must account for these potential conformations.

Therapeutic Promiscuity: The multi-target nature of imatinib is not a flaw but a feature responsible
for its success in treating diverse diseases like CML, GIST, and chronic eosinophilic leukemia (CEL),

with potential applications in fibrotic disorders, stroke, and autoimmune diseases like type 1 diabetes
[2] [1].

Paradoxical Signaling in Tumors: Targeting stromal components in cancer can have unintended
consequences. In pancreatic cancer, inhibiting stromal PDGFR-β with imatinib activated a dormant

PDGFR-β/PDGF-B autocrine loop in human cancer cells, potentially promoting tumor survival. This
mitogenic effect was reversed when combined with radioimmunotherapy [3] [4].

Immunological Effects: Imatinib has significant off-target immunological effects, modulating both
effector and regulatory immune cells. It can boost natural killer cell activity and reduce regulatory T-

cell numbers, contributing to anticancer immunosurveillance [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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of-imatinib-therapeutic-promiscuity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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